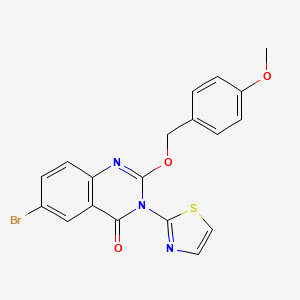
m-Tolylazoacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Tolylazoacetanilide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is specifically known for its vibrant color and is often used as a dye or pigment in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Tolylazoacetanilide typically involves the diazotization of m-toluidine followed by coupling with acetanilide. The reaction conditions generally include:
Diazotization: m-Toluidine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with acetanilide in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: m-Tolylazoacetanilide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
m-Tolylazoacetanilide has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a pigment in the textile, plastic, and paint industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of m-Tolylazoacetanilide primarily involves its interaction with molecular targets through the azo group. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved often include:
Binding to Proteins: The azo group can interact with amino acid residues in proteins, affecting their function.
Formation of Complexes: The compound can form complexes with metal ions, influencing their reactivity and stability.
Comparison with Similar Compounds
m-Tolylazoacetanilide can be compared with other azo compounds such as:
p-Tolylazoacetanilide: Similar in structure but with the methyl group in the para position.
o-Tolylazoacetanilide: Similar in structure but with the methyl group in the ortho position.
Azobenzene: A simpler azo compound without the acetanilide group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it particularly valuable in industrial applications.
Properties
CAS No. |
64046-59-9 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[(3-methylphenyl)diazenyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H15N3O/c1-12-6-5-9-14(10-12)18-16-11-15(19)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
AFPFPNPSDVFOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


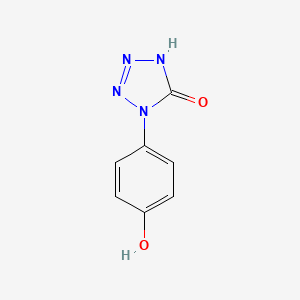
![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)
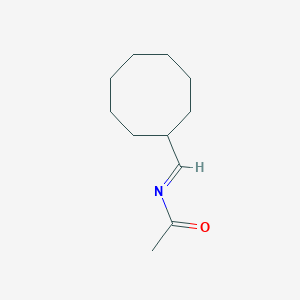
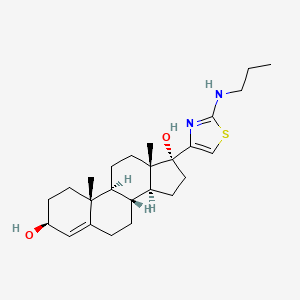
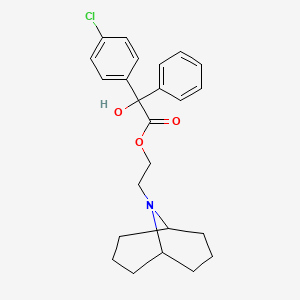

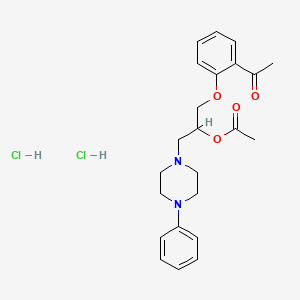
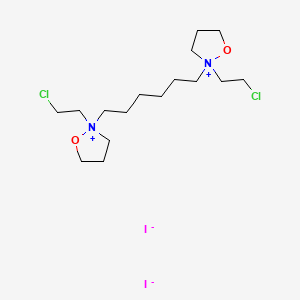
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)
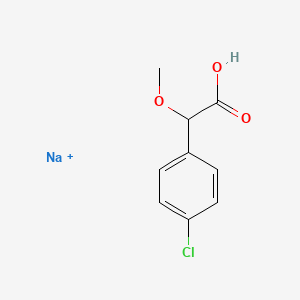
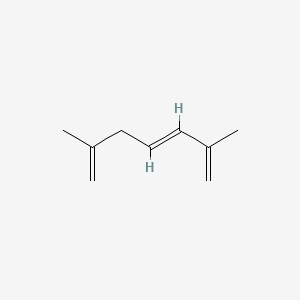
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
